molecular formula C24H18N4O3S3 B393518 ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate

Cat. No.: B393518
M. Wt: 506.6g/mol
InChI Key: XTPLFUIDIMGIPG-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(2-thienyl)-2-pyridyl]sulfanyl}methyl)-4-(2-thienyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . This reaction forms the pyran ring structure, which is then further functionalized to introduce the amino, cyano, and thienyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(2-thienyl)-2-pyridyl]sulfanyl}methyl)-4-(2-thienyl)-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(2-thienyl)-2-pyridyl]sulfanyl}methyl)-4-(2-thienyl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the cyano groups can interact with nucleophilic sites on proteins, while the thienyl groups may enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(2-thienyl)-2-pyridyl]sulfanyl}methyl)-4-(2-thienyl)-4H-pyran-3-carboxylate is unique due to its combination of multiple functional groups and the presence of both pyran and thienyl rings

Properties

Molecular Formula

C24H18N4O3S3

Molecular Weight

506.6g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylmethyl]-4-thiophen-2-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C24H18N4O3S3/c1-2-30-24(29)21-17(31-22(27)15(12-26)20(21)19-6-4-10-33-19)13-34-23-14(11-25)7-8-16(28-23)18-5-3-9-32-18/h3-10,20H,2,13,27H2,1H3

InChI Key

XTPLFUIDIMGIPG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CS2)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CS4)C#N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CS2)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CS4)C#N

Origin of Product

United States

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